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Compound of Interest

Compound Name: Hdac6-IN-9

Cat. No.: B12406660 Get Quote

A NOTE TO THE READER: As of the last update, specific preclinical data for a compound

designated "Hdac6-IN-9" is not readily available in the public domain. The following application

notes and protocols have been compiled using data from well-characterized, selective Histone

Deacetylase 6 (HDAC6) inhibitors such as ACY-1215 (Ricolinostat), Tubastatin A, and C1A.

These compounds are frequently used in animal studies and can serve as a valuable reference

for designing experiments with novel HDAC6 inhibitors.

Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial

role in various cellular processes by deacetylating non-histone proteins.[1][2] Its substrates

include α-tubulin and the heat shock protein 90 (Hsp90).[2][3] Through its enzymatic activity,

HDAC6 is involved in cell motility, protein quality control, and stress responses.[3][4]

Dysregulation of HDAC6 has been implicated in the pathogenesis of several diseases,

including cancer, neurodegenerative disorders, and inflammatory conditions, making it an

attractive therapeutic target.[1][5] Selective HDAC6 inhibitors are being actively investigated for

their therapeutic potential, as they are expected to have a better safety profile compared to

pan-HDAC inhibitors.[6][7]
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The following table summarizes the dosages of several selective HDAC6 inhibitors used in

various animal models. This information can be used as a starting point for dose-ranging

studies with new chemical entities targeting HDAC6.
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Inhibitor
Animal
Model

Disease
Model

Dosage
Route of
Administr
ation

Frequenc
y

Referenc
e

ACY-1215

(Ricolinost

at)

SCID Mice

Multiple

Myeloma

Xenograft

50 mg/kg
Intraperiton

eal (i.p.)

Not

Specified
[8][9]

ACY-1215

(Ricolinost

at)

C57BL/6

Mice

Colorectal

Cancer

(MC38)

50 mg/kg
Intraperiton

eal (i.p.)

Every two

days
[10]

Tubastatin

A
DBA1 Mice

Collagen-

Induced

Arthritis

30 mg/kg
Intraperiton

eal (i.p.)

Not

Specified
[7][11]

Tubastatin

A
Rat

Cholangioc

arcinoma

Xenograft

10 mg/kg
Intraperiton

eal (i.p.)

Not

Specified
[11]

Tubastatin

A
CD1 Mice

Pharmacok

inetic

Study

10 mg/kg
Intraperiton

eal (i.p.)

Single

dose
[12]

C1A Mice

Colon

Tumor

Xenograft

20-40

mg/kg

Intraperiton

eal (i.p.)

Once a

day, twice

a day, or

once every

two days

[13]

Nexturastat

A

SCID

Beige Mice

Multiple

Myeloma

Xenograft

Not

Specified

in abstract,

but in vivo

studies

were

performed

Not

Specified

Every two

days for 20

days

[14][15]
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Protocol 1: Evaluation of a Selective HDAC6 Inhibitor in
a Murine Xenograft Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a selective

HDAC6 inhibitor in a subcutaneous tumor xenograft model, based on methodologies used for

compounds like ACY-1215 and Nexturastat A.[10][16]

1. Animal Model and Cell Line:

Animal: Female C57BL/6 mice or SCID beige mice, 5-6 weeks old.[10][15]

Cell Line: A suitable cancer cell line for xenograft implantation (e.g., MC38 for colorectal

cancer, RPMI-8226 for multiple myeloma).[10][16]

2. Tumor Cell Implantation:

Harvest cultured cancer cells during their exponential growth phase.

Resuspend the cells in sterile phosphate-buffered saline (PBS) or an appropriate cell culture

medium.

Subcutaneously inoculate 1 x 10^6 cells into the right flank or shoulder of each mouse.[10]

3. Animal Grouping and Treatment:

Monitor the mice regularly for tumor growth.

Once the tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment

and control groups (n=5-10 mice per group).[10]

Treatment Groups:

Vehicle control (e.g., sterile PBS, or a formulation vehicle like 5% DMSO in 10% HP-β-CD

in saline).[10][12]

HDAC6 inhibitor monotherapy (e.g., 50 mg/kg ACY-1215).[10]

Positive control or combination therapy group (e.g., anti-PD1 antibody at 5 mg/kg).[10]
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Administration: Administer the treatments via intraperitoneal (i.p.) injection every two days.

[10]

4. Monitoring and Endpoint:

Measure tumor volume with calipers every two to four days.[10][15] The tumor volume can

be calculated using the formula: Volume = (width²/2) x length.

Monitor the body weight of the mice as an indicator of toxicity.

After a predefined treatment period (e.g., 21 days), sacrifice the mice.[10]

Excise the tumors, weigh them, and process them for further analysis (e.g., histology,

western blotting for pharmacodynamic markers like acetylated α-tubulin).

5. Formulation of HDAC6 Inhibitors for In Vivo Administration:

ACY-1215 (Ricolinostat): Can be formulated in a vehicle consisting of 50 μL of a 100 mg/mL

DMSO stock solution added to 400 μL of PEG300, mixed, and then combined with 50 μL of

Tween80, followed by the addition of 500 μL of ddH₂O.[9]

Tubastatin A: Has been formulated in 5% DMSO in "10% HP-β-CD in saline" with pH

adjustment.[12]

Nexturastat A: Can be prepared in a solution of 5% DMSO and 95% Corn oil.[17]

Note: The optimal formulation should be determined based on the physicochemical properties

of the specific HDAC6 inhibitor being tested.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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